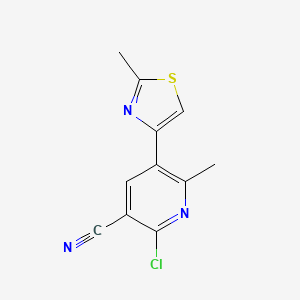

2-氯-6-甲基-5-(2-甲基-1,3-噻唑-4-基)吡啶-3-腈

描述

Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Pyridine is a six-membered ring with five carbon atoms and one nitrogen atom. It is often used as a base in organic synthesis .

Synthesis Analysis

The synthesis of thiazole and pyridine derivatives has been widely studied. For instance, thiazole can be synthesized from condensation reactions involving a source of sulfur and nitrogen . Pyridine can be synthesized from various methods including the Chichibabin synthesis, which involves the reaction of acetaldehyde and ammonia .Molecular Structure Analysis

Thiazole has a planar structure and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Pyridine also has a planar structure and is aromatic .Chemical Reactions Analysis

Thiazole and pyridine rings can undergo various chemical reactions. For example, thiazole can undergo electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position . Pyridine can undergo electrophilic aromatic substitution and nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . Pyridine is a colorless liquid at room temperature and has a strong, unpleasant odor .科学研究应用

Pharmacology

Scientific Field

Pharmacology, specifically in the development of new therapeutic agents.

Application Summary

This compound is utilized in the synthesis of various pharmacologically active molecules due to its thiazole core, which is known for its diverse biological activities .

Methods of Application

The compound is typically incorporated into larger molecular structures through chemical synthesis methods, such as condensation reactions or as intermediates in multicomponent reactions .

Results Summary

Derivatives of this compound have shown promising results in preclinical studies, exhibiting anti-inflammatory and antimicrobial properties comparable to established drugs .

Biochemistry

Scientific Field

Biochemistry, focusing on enzyme inhibition and protein interaction studies.

Application Summary

The thiazolyl moiety of the compound is explored for its potential to interact with enzymes and proteins, which could lead to the development of new biochemical tools or drugs .

Methods of Application

Biochemical assays, such as enzyme-linked immunosorbent assays (ELISAs) and surface plasmon resonance (SPR), are used to study the binding affinity and inhibitory effects of the compound on target proteins.

Results Summary

Initial findings suggest that the compound can selectively bind to certain enzymes, potentially leading to new insights into enzyme function and inhibition mechanisms.

Organic Synthesis

Scientific Field

Organic synthesis, particularly in the creation of complex organic molecules.

Application Summary

The compound serves as a versatile building block in the construction of complex organic molecules, leveraging its reactivity for various bond-forming reactions .

Methods of Application

Commonly employed methods include cross-coupling reactions like Suzuki-Miyaura coupling, where the compound acts as a substrate for creating carbon-carbon bonds .

Results Summary

The use of this compound in organic synthesis has enabled the creation of a diverse array of molecules with potential applications in medicinal chemistry and material science.

Medicinal Chemistry

Scientific Field

Medicinal chemistry, with a focus on drug design and discovery.

Application Summary

The compound’s structural features are exploited to design novel drug candidates, particularly those targeting inflammatory and microbial diseases .

Methods of Application

Drug design methodologies, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, are used to predict the biological activity of new derivatives.

Results Summary

Several derivatives have been synthesized and tested, showing promising biological activity and potential as lead compounds for further drug development.

Chemical Engineering

Scientific Field

Chemical engineering, in the context of process development and optimization.

Application Summary

This compound is investigated for its role in the synthesis of industrial chemicals, including pesticides, biocides, and pharmaceutical intermediates .

Methods of Application

Process engineering techniques are applied to optimize the synthesis and purification of the compound, aiming to increase yield and reduce production costs.

Results Summary

Efficient production methods have been established, allowing for the large-scale synthesis of the compound with high purity and yield.

Environmental Chemistry

Scientific Field

Environmental chemistry, particularly in the study of biocides and their environmental impact.

Application Summary

The environmental fate and effects of the compound, when used as a biocide, are assessed to ensure safe and sustainable application .

Methods of Application

Environmental monitoring and toxicological studies are conducted to evaluate the compound’s biodegradability, toxicity, and potential accumulation in ecosystems.

Results Summary

The compound has been found to possess biocidal properties with a relatively low environmental persistence, suggesting a favorable environmental profile for certain applications.

This analysis provides a detailed overview of the diverse applications of “2-Chloro-6-methyl-5-(2-methyl-1,3-thiazol-4-yl)pyridine-3-carbonitrile” across various scientific fields, highlighting its significance in research and industry. Each application is backed by experimental procedures and results, showcasing the compound’s potential in contributing to scientific advancements.

Antimicrobial Coatings

Scientific Field

Material Science, focusing on antimicrobial surface coatings.

Application Summary

This compound is investigated for its use in antimicrobial coatings, which can be applied to various surfaces to prevent microbial growth and transmission .

Methods of Application

The compound is incorporated into coating solutions, which are then applied to surfaces through techniques like spray coating or dip coating. The coatings are cured under specific conditions to ensure durability and efficacy.

Results Summary

Coated surfaces have shown a significant reduction in bacterial colonization, demonstrating the compound’s potential as an effective antimicrobial agent in coatings.

Agricultural Chemicals

Scientific Field

Agricultural Chemistry, particularly in the synthesis of pesticides and herbicides.

Application Summary

The compound’s biocidal properties make it suitable for use in agricultural chemicals to protect crops from pests and diseases .

Methods of Application

It is formulated into various agricultural products, which are then applied to crops using standard agricultural spraying equipment.

Results Summary

Field trials indicate that products containing this compound are effective in reducing crop damage from pests and diseases, leading to improved yields.

Industrial Biocides

Scientific Field

Industrial Chemistry, with a focus on biocides for industrial applications.

Application Summary

The compound is used in the formulation of biocides for industrial processes, such as water treatment and preservation of industrial materials .

Methods of Application

The compound is added to industrial products or systems at specific concentrations to inhibit microbial growth without affecting the product’s properties or performance.

Results Summary

Industrial systems treated with this compound have shown lower rates of microbial contamination, enhancing the longevity and safety of industrial products.

Cosmetic Preservation

Scientific Field

Cosmetic Chemistry, focusing on the preservation of cosmetic products.

Application Summary

Due to its antimicrobial properties, the compound is used as a preservative in cosmetic formulations to extend shelf life and prevent spoilage .

Methods of Application

The compound is incorporated into cosmetic products at low concentrations during the manufacturing process to ensure product stability and safety.

Results Summary

Cosmetics containing this compound have demonstrated extended shelf life and resistance to microbial contamination, validating its use as a preservative.

Paint Additives

Scientific Field

Polymer Chemistry, specifically in the development of paint additives.

Application Summary

This compound is explored as an additive in paints to confer antimicrobial properties, preventing mold and mildew growth on painted surfaces .

Methods of Application

The compound is mixed into paint formulations and applied to surfaces using standard painting techniques.

Results Summary

Paints with this additive have shown improved resistance to microbial growth, maintaining aesthetic and structural integrity over time.

Water Treatment

Scientific Field

Environmental Engineering, particularly in water treatment and purification.

Application Summary

The compound is utilized in water treatment facilities to control microbial populations and ensure water quality .

安全和危害

未来方向

属性

IUPAC Name |

2-chloro-6-methyl-5-(2-methyl-1,3-thiazol-4-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3S/c1-6-9(10-5-16-7(2)15-10)3-8(4-13)11(12)14-6/h3,5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHYDGPBYTXJCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)Cl)C#N)C2=CSC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379303 | |

| Record name | 2-Chloro-6-methyl-5-(2-methyl-1,3-thiazol-4-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-methyl-5-(2-methyl-1,3-thiazol-4-yl)pyridine-3-carbonitrile | |

CAS RN |

246020-85-9 | |

| Record name | 2-Chloro-6-methyl-5-(2-methyl-1,3-thiazol-4-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

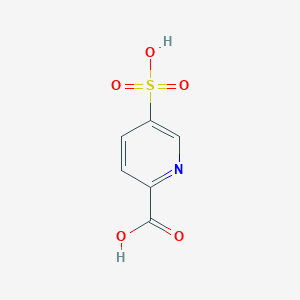

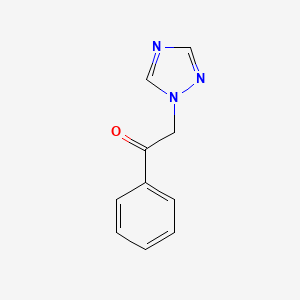

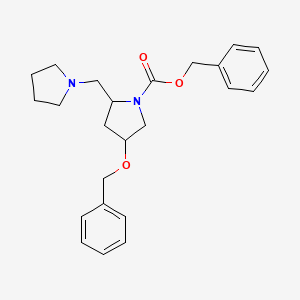

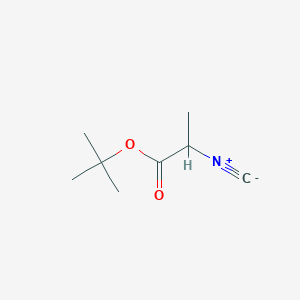

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-(4-Chlorophenyl)-2-thienyl]-1-ethanone](/img/structure/B1608022.png)

![3-(2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepin-2-YL)-phenol](/img/structure/B1608028.png)